Cas no 143760-04-7 (1-Piperazineethanol,4-(4,4-diphenylbutyl)-a-[(phenylthio)methyl]-)
![1-Piperazineethanol,4-(4,4-diphenylbutyl)-a-[(phenylthio)methyl]- structure](https://it.kuujia.com/scimg/cas/143760-04-7x500.png)
143760-04-7 structure
Nome del prodotto:1-Piperazineethanol,4-(4,4-diphenylbutyl)-a-[(phenylthio)methyl]-
1-Piperazineethanol,4-(4,4-diphenylbutyl)-a-[(phenylthio)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazineethanol,4-(4,4-diphenylbutyl)-a-[(phenylthio)methyl]-
- 1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol
- 1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine
- 1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-(phenylsulfanyl)propan-2-ol
- 4-(4,4-Diphenylbutyl)-alpha-((phenylthio)methyl)-1-piperazineethanol
- 1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-((phenylthio)methyl)-
- SCHEMBL9142386
- 143760-04-7
- DTXSID00932054
-
- Inchi: InChI=1S/C29H36N2OS/c32-27(24-33-28-15-8-3-9-16-28)23-31-21-19-30(20-22-31)18-10-17-29(25-11-4-1-5-12-25)26-13-6-2-7-14-26/h1-9,11-16,27,29,32H,10,17-24H2
- Chiave InChI: PBMZBYMERXLATQ-UHFFFAOYSA-N
- Sorrisi: OC(CN1CCN(CCCC(C2C=CC=CC=2)C2C=CC=CC=2)CC1)CSC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 460.25508
- Massa monoisotopica: 460.255
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 33
- Conta legami ruotabili: 11
- Complessità: 488
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52Ų
- XLogP3: 5.8
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 1.16
- Punto di ebollizione: 620.6°Cat760mmHg
- Punto di infiammabilità: 329.1°C
- Indice di rifrazione: 1.64
- PSA: 26.71
1-Piperazineethanol,4-(4,4-diphenylbutyl)-a-[(phenylthio)methyl]- Letteratura correlata
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
143760-04-7 (1-Piperazineethanol,4-(4,4-diphenylbutyl)-a-[(phenylthio)methyl]-) Prodotti correlati
- 51248-22-7(1,1,2,2-Tetra-2-thienyl-1,2-ethanediol)
- 1536146-52-7(3-(2,4-Difluorophenyl)-2-methylbutan-1-amine)
- 894555-53-4(2-3'-(4-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiroindole-3,2'-1,3thiazolidine-1-yl-N-phenylacetamide)
- 1214368-60-1(6-Fluoro-5-(pyridin-3-yl)nicotinic acid)
- 32483-30-0(3-Acetyl-L-tyrosine)
- 1171495-43-4(N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine)
- 1505166-10-8(3-2-(propan-2-yl)-1,3-thiazol-4-ylbutanoic acid)
- 2757916-71-3({5-Oxaspiro[2.5]octan-1-yl}methyl 4-methylbenzene-1-sulfonate)
- 1396707-00-8(N,N-dimethyl-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-sulfonamide)
- 1390998-29-4(2-amino-2-(5-methyl-2-nitrophenyl)acetic acid)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso